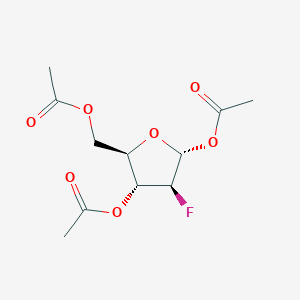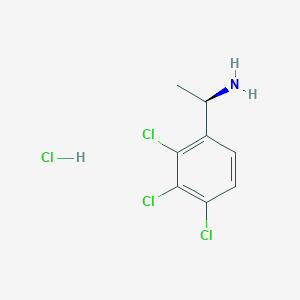
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride: is a chemical compound characterized by its molecular formula C8H8Cl3N and molecular weight 260.98 g/mol . This compound is a derivative of phenylethanamine with three chlorine atoms attached to the benzene ring, and it exists as a hydrochloride salt.
Synthetic Routes and Reaction Conditions:
Chlorination Reaction: The starting material, phenylethanamine, undergoes a chlorination reaction with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the 2, 3, and 4 positions of the benzene ring.
Reduction Reaction: The resulting trichlorophenyl compound is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form the amine group.
Acidification: Finally, the amine group is protonated using hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: The industrial production of this compound involves large-scale chlorination and reduction reactions under controlled conditions to ensure high yield and purity. The process is typically carried out in reactors equipped with temperature and pressure control systems to optimize the reaction conditions.
Análisis De Reacciones Químicas
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to reduce the compound to its corresponding amine.
Substitution Reactions: The chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like sodium hydroxide (NaOH) to form different derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, acidic conditions
Reduction: NaBH4, methanol solvent
Substitution: NaOH, aqueous conditions
Major Products Formed:
Oxidation: Trichlorophenyl carboxylic acid
Reduction: (1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine
Substitution: Various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes and pathways.
Comparación Con Compuestos Similares
(1R)-1-(2,3,4-trichlorophenyl)ethan-1-amine hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: (1R)-1-(2,4,5-trichlorophenyl)ethan-1-amine hydrochloride, (1R)-1-(2,3,5-trichlorophenyl)ethan-1-amine hydrochloride
Uniqueness: The position of chlorine atoms on the benzene ring affects the compound's reactivity and biological activity, making each isomer distinct in its applications and properties.
Propiedades
Fórmula molecular |
C8H9Cl4N |
|---|---|
Peso molecular |
261.0 g/mol |
Nombre IUPAC |
(1R)-1-(2,3,4-trichlorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H8Cl3N.ClH/c1-4(12)5-2-3-6(9)8(11)7(5)10;/h2-4H,12H2,1H3;1H/t4-;/m1./s1 |
Clave InChI |
GRTZSVUNIOJDHY-PGMHMLKASA-N |
SMILES isomérico |
C[C@H](C1=C(C(=C(C=C1)Cl)Cl)Cl)N.Cl |
SMILES canónico |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(E)-2-phenylethenyl]sulfonylamino]propanoic acid](/img/structure/B15328422.png)
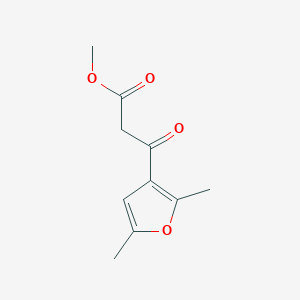
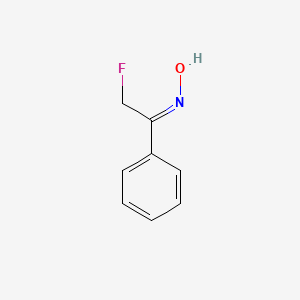
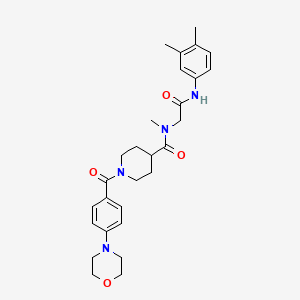
![methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate](/img/structure/B15328447.png)
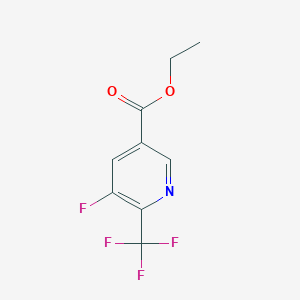
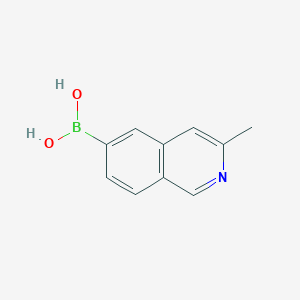
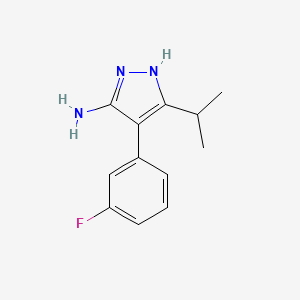
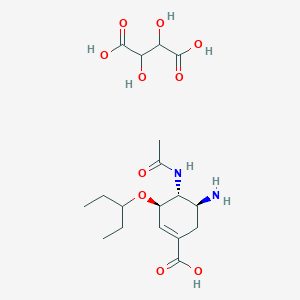
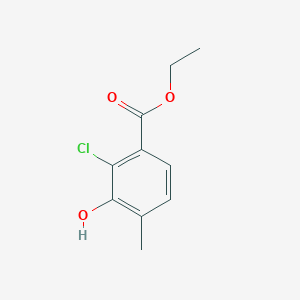

![Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate](/img/structure/B15328509.png)

